molecular formula C8H12N2 B13608103 2-(Aminomethyl)-5-methylaniline

2-(Aminomethyl)-5-methylaniline

Cat. No.: B13608103
M. Wt: 136.19 g/mol
InChI Key: RTIPTIXPHDGIHD-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-methylaniline (IUPAC name: 5-methyl-2-(aminomethyl)aniline) is a substituted aniline derivative featuring a primary amine (-NH₂) group attached to a methyl-substituted aromatic ring and an additional aminomethyl (-CH₂NH₂) substituent at the ortho position. This compound combines the reactivity of aromatic amines with the bifunctional nature of the aminomethyl group, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals, dyes, and agrochemicals. Its structure allows for diverse chemical modifications, including electrophilic aromatic substitution, alkylation, and coordination with metal catalysts.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

2-(aminomethyl)-5-methylaniline

InChI

InChI=1S/C8H12N2/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5,9-10H2,1H3

InChI Key

RTIPTIXPHDGIHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CN)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can further modify the aminomethyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Aminomethyl)-5-methylaniline has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-methylaniline involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor modulator, affecting specific biochemical pathways. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(Aminomethyl)-5-methylaniline with key analogs, highlighting structural differences and their implications:

Compound Name Substituents CAS Number Key Functional Features
This compound -NH₂ (para), -CH₂NH₂ (ortho) Not Provided Bifunctional amine; potential for chelation
5-Chloro-2-methylaniline -NH₂ (para), -Cl (ortho) 95-79-4 Electron-withdrawing Cl; reduced basicity
2-Methoxy-5-methylaniline -NH₂ (para), -OCH₃ (ortho) 120-71-8 Electron-donating OCH₃; increased reactivity
5-[(Dimethylamino)methyl]-2-methylaniline -NH₂ (para), -CH₂N(CH₃)₂ (ortho) 107600-25-9 Steric hindrance from dimethylamino group
5-[(1S)-1-Aminoethyl]-2-methylaniline HCl -NH₂ (para), -CH(CH₃)NH₂ (ortho) 1644070-98-3 Chiral center; hydrochloride salt form

Physicochemical Properties

  • Solubility: The aminomethyl group enhances solubility in polar solvents (e.g., water, methanol) compared to chloro- or methoxy-substituted anilines, which are more lipophilic .
  • Basicity: The primary amine groups in this compound confer higher basicity (pKa ~4–5) relative to methoxy derivatives (pKa ~5–6) but lower than dimethylamino analogs (pKa ~8–9) due to electronic effects .
  • Thermal Stability: Chloro-substituted anilines (e.g., 5-Chloro-2-methylaniline) exhibit higher melting points (mp ~90–100°C) compared to aminomethyl derivatives (estimated mp ~50–70°C), as halogen atoms enhance intermolecular forces .

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